
2-Ethylidenehepta-4,6-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylidenehepta-4,6-dienoic acid is an organic compound with the molecular formula C9H12O2. It is characterized by a conjugated diene system, which makes it a valuable intermediate in various chemical reactions and industrial applications. This compound is of interest due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 2-ethylidenehepta-4,6-dienoic acid can be achieved through several methods. One notable method involves the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction is carried out under mild conditions of temperature (70°C) and pressure (100 atm) to yield octadienyl esters of this compound . Another method involves the telomerization of butadiene with carbon dioxide, also catalyzed by phosphine-palladium complexes .
Analyse Chemischer Reaktionen
2-Ethylidenehepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include palladium complexes, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. Major products formed from these reactions include octa-1,3,7-triene and various lactones .
Wissenschaftliche Forschungsanwendungen
2-Ethylidenehepta-4,6-dienoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-ethylidenehepta-4,6-dienoic acid involves its reactivity as a conjugated diene. The compound can participate in Diels-Alder reactions, forming cyclic adducts with dienophiles. Additionally, its interaction with palladium complexes facilitates various catalytic processes, including co-oligomerization and telomerization .
Vergleich Mit ähnlichen Verbindungen
2-Ethylidenehepta-4,6-dienoic acid can be compared with similar compounds such as:
2-Vinylhepta-4,6-dienoic acid: Another conjugated diene with similar reactivity but different substitution patterns.
Hepta-4,6-dienoic acid: Lacks the ethylidene group, resulting in different chemical properties and reactivity.
Octa-1,3,7-triene: A product formed from the oxidative addition of the allyl carbon-oxygen bond to palladium species.
Eigenschaften
CAS-Nummer |
61097-41-4 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-ethylidenehepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6H,1,7H2,2H3,(H,10,11) |
InChI-Schlüssel |
AJRODPYVVLJXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(CC=CC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
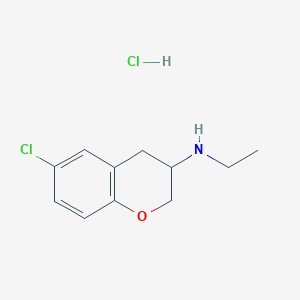
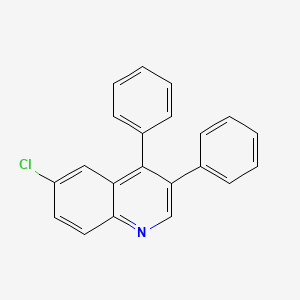

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)

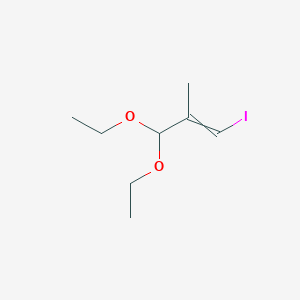
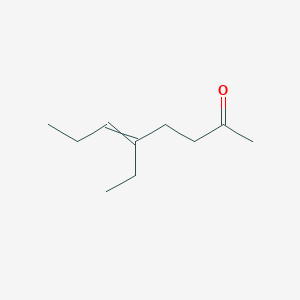
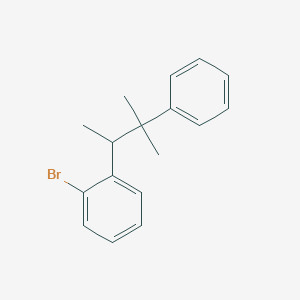
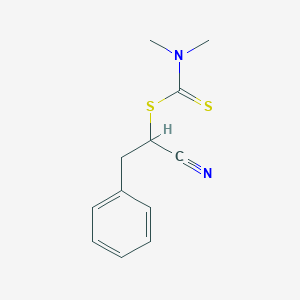
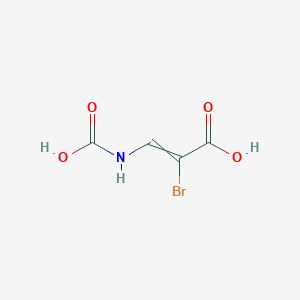
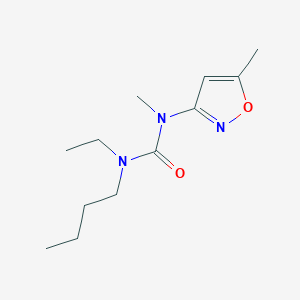
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
